molecular formula C7H5Cl2NO B13117804 2-Chloro-3-methylisonicotinoylchloride

2-Chloro-3-methylisonicotinoylchloride

Cat. No.: B13117804
M. Wt: 190.02 g/mol
InChI Key: HNPSSZOOPTUQGZ-UHFFFAOYSA-N
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Description

2-Chloro-3-methylisonicotinoylchloride is an organic compound that belongs to the class of chlorinated pyridines It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position is replaced by a chlorine atom, and the carboxyl group is converted to an acyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-methylisonicotinoylchloride can be synthesized through several methods. One common approach involves the chlorination of 3-methylisonicotinic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added slowly. The reaction mixture is then heated to promote the formation of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylisonicotinoylchloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water or aqueous base, the acyl chloride group can be hydrolyzed to form 2-chloro-3-methylisonicotinic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the acyl chloride group.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents used under anhydrous conditions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

    2-Chloro-3-methylisonicotinic Acid: Formed through hydrolysis.

    2-Chloro-3-methylisonicotinyl Alcohol: Formed through reduction.

Scientific Research Applications

2-Chloro-3-methylisonicotinoylchloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting bacterial infections and inflammatory diseases.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and coatings, due to its reactive acyl chloride group.

    Biological Studies: Researchers use it to study the interactions of chlorinated pyridines with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-chloro-3-methylisonicotinoylchloride depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or modulating inflammatory pathways. The acyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent adducts that alter protein function. Additionally, the chlorine atom may participate in halogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

2-Chloro-3-methylisonicotinoylchloride can be compared with other chlorinated pyridines and acyl chlorides:

    2-Chloronicotinoyl Chloride: Similar structure but lacks the methyl group at the 3-position, leading to different reactivity and biological activity.

    3-Methylisonicotinoyl Chloride: Lacks the chlorine atom at the 2-position, affecting its chemical properties and applications.

    2-Chloroisonicotinoyl Chloride: Similar structure but without the methyl group, resulting in distinct reactivity patterns.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

2-chloro-3-methylpyridine-4-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO/c1-4-5(7(9)11)2-3-10-6(4)8/h2-3H,1H3

InChI Key

HNPSSZOOPTUQGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)Cl

Origin of Product

United States

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